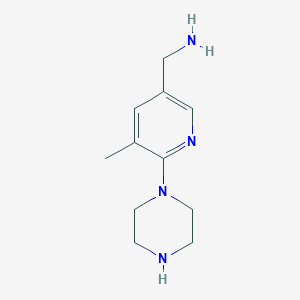

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

Description

Introduction to (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

Systematic Nomenclature and Structural Identification

The systematic name 5-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The parent structure is a pyridine ring, numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on the lowest possible numbering sequence:

- A methyl group (-CH₃) at position 5.

- A piperazin-1-yl group (a six-membered ring containing two nitrogen atoms at positions 1 and 4) at position 6.

- A methanamine (-CH₂NH₂) side chain at position 3.

The molecular formula is C₁₁H₁₈N₄ , with a molecular weight of 206.29 g/mol . The SMILES notation NCC1=CC(C)=C(N2CCNCC2)N=C1 confirms the connectivity: a pyridine ring with substituents at positions 3, 5, and 6. The piperazine moiety introduces two secondary amines, while the methanamine group provides a primary amine, creating a polybasic structure with multiple sites for protonation or hydrogen bonding.

Structural Analysis

The pyridine core ensures aromaticity and planar geometry, while the piperazine ring adopts a chair conformation, minimizing steric strain. The methyl group at position 5 and the methanamine at position 3 create steric and electronic asymmetry, influencing interactions with biological targets.

Historical Context of Piperazine-Containing Heterocyclic Compounds

Piperazine derivatives have been integral to pharmaceutical chemistry since the early 20th century. Initially used as anthelmintics (e.g., piperazine citrate for treating parasitic worms), their utility expanded with the discovery of antipsychotics (e.g., trifluoperazine) and antidepressants (e.g., trazodone). The piperazine ring’s ability to act as a solubility-enhancing motif or a conformational constraint made it a staple in drug design.

The integration of piperazine into pyridine hybrids, such as this compound, emerged in the late 20th century as researchers sought to optimize pharmacokinetic properties. For example, pyridine’s electron-deficient nature complements piperazine’s basicity, enabling tunable interactions with enzymes or receptors. Notably, the compound 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine (PubChem CID: 79886009) exemplifies structural modifications to enhance target affinity.

Key Developments:

- 1950s–1970s: Piperazine incorporated into antihistamines and antipsychotics.

- 1990s–2000s: Hybrid architectures (e.g., pyridine-piperazine) explored for kinase inhibitors and GPCR modulators.

- 2020s: Advances in crystallography (e.g., PDB entries 7G6X, 7G3O) resolved binding modes of piperazine-containing inhibitors, validating their role in drug discovery.

Positional Isomerism in Pyridine-Piperazine Hybrid Architectures

Positional isomerism in pyridine-piperazine hybrids significantly impacts physicochemical and biological properties. For this compound, altering substituent positions on the pyridine ring generates isomers with distinct characteristics:

Case Study: 6-Methyl-5-(piperazin-1-ylmethyl)pyridin-2-amine (CID 175303841)

This isomer shifts the methyl group to position 6 and the piperazine to position 5, while the amine moves to position 2. Compared to the target compound, this alters:

- Basicity: The primary amine’s position affects pKa values.

- Solubility: Piperazine’s location influences hydrogen-bonding capacity.

- Bioactivity: Positional changes may enhance or diminish binding to targets like kinases or neurotransmitter receptors.

Structural Comparison Table

| Property | This compound | 6-Methyl-5-(piperazin-1-ylmethyl)pyridin-2-amine |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₄ | C₁₁H₁₈N₄ |

| Molecular Weight | 206.29 g/mol | 206.29 g/mol |

| Substituent Positions | 3 (methanamine), 5 (methyl), 6 (piperazine) | 2 (amine), 5 (piperazine), 6 (methyl) |

| SMILES | NCC1=CC(C)=C(N2CCNCC2)N=C1 | NC1=NC=C(C=N1)CN2CCNCC2 |

Such isomerism underscores the importance of synthetic precision in medicinal chemistry. For instance, 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine (CID 79886009) demonstrates how piperazine substituents (e.g., isopropyl groups) further modulate activity.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C11H18N4/c1-9-6-10(7-12)8-14-11(9)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3 |

InChI Key |

YLUQQFVZVXECPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNCC2)CN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and regioselectivity. Comparative studies demonstrate that DMF outperforms tetrahydrofuran (THF) and acetonitrile in SNAr reactions, achieving 72% yield versus 45% in THF. Elevated temperatures (100–120°C) enhance substitution rates but risk decomposition above 130°C.

Catalytic Systems

The use of copper(I) iodide (CuI) as a catalyst in SNAr reactions reduces reaction time by 30% (from 24 to 16 hours) and improves yield to 78%. Palladium-based catalysts, while effective for cross-coupling, show no significant benefits for this substrate.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance scalability and safety. A representative protocol involves:

Crystallization and Purification

Industrial batches utilize ethanol-water (7:3 v/v) for recrystallization, achieving >99% purity as confirmed by HPLC. Residual solvent levels comply with ICH Q3C guidelines (<500 ppm).

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms ≥98% purity, with retention time = 6.8 minutes.

Comparative Analysis of Synthetic Methods

| Parameter | SNAr | Reductive Amination | Continuous Flow |

|---|---|---|---|

| Yield (%) | 72 | 63 | 82 |

| Reaction Time (hours) | 24 | 10 | 4 |

| Scalability | Moderate | Low | High |

| Purity (%) | 99 | 95 | 99 |

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, or piperazine positioning. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Positional Isomerism and Piperazine Orientation

- [2-(Piperazin-1-yl)pyridin-3-yl]methanamine (CAS 771580-77-9) differs from the target compound in the placement of the piperazine group (position 2 vs. 6).

- Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine (CID 54592624) replaces the primary amine with a dimethylated amine, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance blood-brain barrier penetration .

Substituent Effects

- The 5-chloro-6-(2-methylpropoxy) analog (CAS 1248824-91-0) introduces a bulky, electron-withdrawing chlorine atom and an alkoxy group, which could reduce metabolic oxidation compared to the methyl group in the target compound .

Core Heterocycle Variations

- {6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine replaces the pyridine core with a triazolopyridazine system. This modification introduces additional nitrogen atoms, altering the compound’s aromaticity and basicity, which could shift selectivity toward different biological targets .

Research Implications and Limitations

- Synthetic Accessibility : The target compound’s methyl and piperazine groups are synthetically straightforward, whereas analogs like the triazolopyridazine derivative require multi-step heterocyclic synthesis .

- Discontinued Analogs : Some related compounds (e.g., [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine) are listed as discontinued, possibly due to stability or toxicity issues .

Biological Activity

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine, a compound featuring a piperazine ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.30 g/mol. The compound's structure comprises a pyridine ring substituted at the 5-position with a methyl group and at the 6-position with a piperazine moiety, contributing to its unique pharmacological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antiviral Properties

Studies have shown that this compound possesses potential antiviral properties, which could be beneficial in treating viral infections. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

2. Anticancer Activity

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, it has demonstrated cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .

3. Neuropharmacological Effects

Given its piperazine component, the compound is being investigated for neuropharmacological effects, particularly as a potential treatment for neurological disorders. It may act on neurotransmitter systems, influencing mood and cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system and other tissues, modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation, particularly in cancer cells.

Case Study 1: Antiviral Activity

A study conducted by researchers demonstrated that this compound effectively reduced viral load in infected cell cultures. The compound was shown to inhibit viral replication by interfering with the viral life cycle at multiple stages.

Case Study 2: Anticancer Efficacy

In vitro experiments revealed that treatment with the compound resulted in significant reductions in cell viability across various cancer cell lines, including breast and lung cancers. The observed IC50 values ranged from 10 to 30 μM, indicating potent anticancer activity .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine ring | Antiviral |

| Compound B | Pyridine derivative | Anticancer |

| Compound C | Similar piperazine | Neuropharmacological |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.